Agmatindihydrochlorid

Übersicht

Beschreibung

Agmatine dihydrochloride is a derivative of agmatine, a naturally occurring polyamine derived from the amino acid arginine. It was first discovered in 1910 and has since been recognized for its potential therapeutic applications. Agmatine dihydrochloride is known for its role in modulating neurotransmission, nitric oxide synthesis, and polyamine metabolism, making it a compound of interest in various fields of scientific research .

Wissenschaftliche Forschungsanwendungen

Agmatine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of polyamines and other nitrogen-containing compounds.

Biology: Studied for its role in cellular signaling and regulation of polyamine metabolism.

Medicine: Investigated for its potential therapeutic effects in treating depression, anxiety, neuropathic pain, cognitive decline, and metabolic diseases

Wirkmechanismus

Target of Action

Agmatine dihydrochloride primarily targets several receptors in the mammalian brain, including the α2-adrenergic and imidazoline receptors . These receptors play a crucial role in a broad spectrum of central nervous system-associated diseases .

Mode of Action

Agmatine interacts with its targets in a complex manner. It has been found to block nitric oxide synthesis by reducing the nitric oxide synthase -2 (NOS-2) protein in astroglial cells and macrophages . Furthermore, it’s suggested that the mechanism involves neurotransmitter receptor modulation of the NMDA, alpha-2, serotonin, opioid, and imidazoline receptors .

Biochemical Pathways

Agmatine affects various biochemical pathways. It has modulatory functions on molecular targets related to neurotransmission, nitric oxide synthesis, glucose metabolism, polyamine metabolism, and carnitine biosynthesis . It’s also involved in the regulation of cell differentiation and nitric oxide synthesis .

Pharmacokinetics

It’s known that a large portion of agmatine is supplemented from diets and gut microbiota , suggesting its absorption and metabolism in the body

Result of Action

Agmatine’s action results in several molecular and cellular effects. It has been associated with the regulation of cell differentiation, nitric oxide synthesis, and murine brain endothelial cell migration . It also exhibits antioxidative and anti-inflammatory effects, scavenging oxygen radicals, suppressing oxidative bursts in microglia, and inhibiting pyroptosis .

Action Environment

Environmental factors can influence the action of Agmatine dihydrochloride. For instance, gut microbiota plays a role in the production of agmatine . Moreover, dietary intake can supplement a significant portion of agmatine . These factors can potentially influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Agmatine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit nitric oxide synthase (NOS) enzymes, including inducible NOS (iNOS), neuronal NOS (nNOS), and endothelial NOS (eNOS). This inhibition regulates nitric oxide levels, impacting processes such as vasodilation and immune response . Additionally, agmatine dihydrochloride binds to N-methyl-D-aspartate (NMDA) receptors, preventing glutamate-induced excitotoxicity . It also interacts with alpha-2 adrenergic receptors, modulating neurotransmitter release and influencing pain perception .

Cellular Effects

Agmatine dihydrochloride exerts various effects on different cell types and cellular processes. It influences cell signaling pathways by modulating the activity of NMDA receptors and alpha-2 adrenergic receptors. This modulation affects neurotransmitter release, leading to changes in pain perception and neuroprotection . Agmatine dihydrochloride also impacts gene expression by inhibiting NOS enzymes, which in turn affects the production of nitric oxide and related signaling molecules . Furthermore, it influences cellular metabolism by regulating nitric oxide levels, which play a crucial role in cellular respiration and energy production .

Molecular Mechanism

The molecular mechanism of agmatine dihydrochloride involves its interactions with various biomolecules. It binds to NMDA receptors at two distinct sites, preventing glutamate from binding and causing excitotoxicity . This action protects neurons from damage due to excessive stimulation. Agmatine dihydrochloride also activates alpha-2 adrenergic receptors, which modulate neurotransmitter release and influence pain perception . Additionally, it inhibits NOS enzymes, reducing the production of nitric oxide and regulating processes such as vasodilation and immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of agmatine dihydrochloride change over time. The compound is relatively stable, but its degradation can occur through hydrolysis, leading to the formation of urea and putrescine . Long-term studies have shown that agmatine dihydrochloride can have sustained effects on cellular function, including prolonged neuroprotection and modulation of pain perception . The stability and degradation of the compound can influence its efficacy over extended periods.

Dosage Effects in Animal Models

The effects of agmatine dihydrochloride vary with different dosages in animal models. At lower doses, it has been shown to enhance neuroprotection and reduce pain perception . At higher doses, agmatine dihydrochloride can exhibit toxic effects, including gastrointestinal disturbances and potential neurotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .

Metabolic Pathways

Agmatine dihydrochloride is involved in several metabolic pathways. It is synthesized from L-arginine by the enzyme arginine decarboxylase and can be degraded by agmatinase into urea and putrescine . The compound also influences nitric oxide production by inhibiting NOS enzymes, which affects various metabolic processes, including vasodilation and immune response . Additionally, agmatine dihydrochloride can modulate metabolic flux by regulating the activity of NMDA receptors and alpha-2 adrenergic receptors .

Transport and Distribution

Agmatine dihydrochloride is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters and binding proteins . Once inside the cells, agmatine dihydrochloride can localize to different cellular compartments, including the cytoplasm and mitochondria . Its distribution within tissues can influence its efficacy and activity, with higher concentrations observed in the brain and gastrointestinal tract .

Subcellular Localization

The subcellular localization of agmatine dihydrochloride plays a crucial role in its activity and function. It can be found in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, agmatine dihydrochloride can localize to mitochondria, influencing cellular respiration and energy production . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, affecting its overall activity and function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Agmatine dihydrochloride is synthesized through the decarboxylation of arginine by the enzyme arginine decarboxylase. This reaction can be carried out under controlled laboratory conditions using purified enzymes or through microbial fermentation processes .

Industrial Production Methods: Industrial production of agmatine dihydrochloride often involves the use of engineered microorganisms such as Corynebacterium crenatum. These microorganisms are genetically modified to overexpress arginine decarboxylase, allowing for efficient conversion of arginine to agmatine. The fermentation process is optimized to achieve high yields of agmatine, which is then converted to its dihydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions: Agmatine dihydrochloride undergoes various chemical reactions, including:

Oxidation: Agmatine can be oxidized to form agmatine-aldehyde, which is further converted to guanidinobutyrate.

Reduction: Reduction reactions involving agmatine are less common but can occur under specific conditions.

Substitution: Agmatine can participate in substitution reactions, particularly involving its amino and guanidine groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include diamine oxidase and aldehyde dehydrogenase.

Reduction: Reducing agents are less frequently used but may include hydrogen gas under catalytic conditions.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products:

Oxidation: Guanidinobutyrate and urea.

Reduction: Reduced forms of agmatine, though less common.

Substitution: Various substituted derivatives of agmatine, depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Agmatine dihydrochloride is often compared with other similar compounds such as:

Arginine: A precursor to agmatine, involved in nitric oxide synthesis and protein metabolism.

Citrulline: Another precursor to arginine, used to boost nitric oxide levels and improve vascular health.

Agmatine Sulfate: A different salt form of agmatine, known for its greater bioavailability and similar physiological effects.

Uniqueness: Agmatine dihydrochloride is unique due to its multifunctional properties, including its ability to modulate multiple neurotransmitter systems, inhibit nitric oxide synthesis, and regulate polyamine metabolism.

Eigenschaften

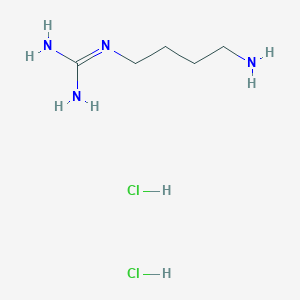

IUPAC Name |

2-(4-aminobutyl)guanidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N4.2ClH/c6-3-1-2-4-9-5(7)8;;/h1-4,6H2,(H4,7,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQZVYBHNNRZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90493907 | |

| Record name | N''-(4-Aminobutyl)guanidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334-18-9 | |

| Record name | N''-(4-Aminobutyl)guanidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Agmatine dihydrochloride in Enterovirus vaccine production?

A1: Agmatine dihydrochloride acts as a stabilizer during the purification process of Enterovirus particles []. The research paper highlights that the presence of Agmatine dihydrochloride at a concentration of at least 1 mM helps prevent or reduce the aggregation of these viral particles. This is crucial as aggregation can significantly impact the efficacy of a vaccine. By preventing aggregation, Agmatine dihydrochloride contributes to the production of a more stable and potentially more effective vaccine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B1313505.png)

![Spiro[isochroman-4,4'-piperidine]](/img/structure/B1313526.png)